N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine
Overview
Description
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is an organic compound with the molecular formula C12H15BrClNO It is a cyclopropane derivative that contains both bromine and chlorine atoms attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorophenol and 3-chloropropylamine.
Formation of Intermediate: The 4-bromo-2-chlorophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form the intermediate 3-(4-bromo-2-chlorophenoxy)propylamine.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated cyclopropanamine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine: Similar compounds include other cyclopropanamine derivatives with different halogen substitutions, such as N-(3-(4-bromo-2-fluorophenoxy)propyl)cyclopropanamine and N-(3-(4-chloro-2-fluorophenoxy)propyl)cyclopropanamine.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to compounds with single halogen substitutions.
Properties
IUPAC Name |
N-[3-(4-bromo-2-chlorophenoxy)propyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-9-2-5-12(11(14)8-9)16-7-1-6-15-10-3-4-10/h2,5,8,10,15H,1,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIXJAPQBZJHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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